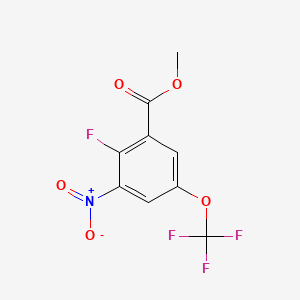

Methyl2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate

Description

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is a fluorinated aromatic benzoate ester characterized by three distinct substituents: a fluoro group at the 2-position, a nitro group at the 3-position, and a trifluoromethoxy group at the 5-position of the benzene ring. The ester moiety (methyl group) at the carboxylate position enhances its stability and lipophilicity. The electron-withdrawing nature of its substituents (fluoro, nitro, trifluoromethoxy) influences its electronic profile, reactivity, and metabolic stability compared to related compounds.

Properties

Molecular Formula |

C9H5F4NO5 |

|---|---|

Molecular Weight |

283.13 g/mol |

IUPAC Name |

methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H5F4NO5/c1-18-8(15)5-2-4(19-9(11,12)13)3-6(7(5)10)14(16)17/h2-3H,1H3 |

InChI Key |

PNHBAEZKHCAWBD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)OC(F)(F)F)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Nitration and Fluorination of Aromatic Precursors

The synthesis typically begins with a fluorinated aromatic precursor such as 2-fluorotoluene or o-fluorotoluene, which undergoes controlled nitration to introduce the nitro group at the 3-position relative to the fluorine substituent. The nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature (20–35 °C) and time (3–5 hours) conditions to optimize regioselectivity and yield of 2-fluoro-3-nitrotoluene.

The nitration reaction is generally carried out at atmospheric pressure with stirring, followed by neutralization, washing, and vacuum distillation or rectification to isolate the desired nitrofluorotoluene isomer with high purity (see Table 1 for typical reaction conditions and yields).

| Parameter | Condition | Notes |

|---|---|---|

| Starting material | o-Fluorotoluene | 25–50 kg scale |

| Nitrating agents | Nitric acid (24–40.65 kg), Sulfuric acid (16.2–60.96 kg) | 95% HNO3, 98% H2SO4 |

| Temperature | 20–35 °C | Controlled by water bath |

| Reaction time | 3–5 hours | Depending on scale and temp |

| Isolation method | Washing to neutrality, vacuum rectification | Glass filament packed column |

| Yield | High, >85% (isolated) | Product: 2-fluoro-3-nitrotoluene |

Table 1: Typical nitration conditions for 2-fluoro-3-nitrotoluene preparation

Conversion to Methyl 2-fluoro-3-nitrobenzoate

The nitrotoluene intermediate is then oxidized or further functionalized to the corresponding 2-fluoro-3-nitrobenzoic acid, which is subsequently converted into the methyl ester. A common method involves the reaction of the acid with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in dichloromethane at room temperature to form the acid chloride intermediate, followed by treatment with methanol to yield the methyl ester.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid chloride formation | Oxalyl chloride (1.1 eq), DMF (0.05 eq), DCM, 20 °C | Gas evolution observed; acid chloride formed |

| Esterification | Excess methanol, DCM, 5 min | Methyl 2-fluoro-3-nitrobenzoate obtained |

| Purification | Removal of solvent under reduced pressure, drying in vacuo | Product used without further purification |

Table 2: Esterification conditions for methyl 2-fluoro-3-nitrobenzoate synthesis

This two-step process typically achieves yields close to 99%, providing a high-purity methyl 2-fluoro-3-nitrobenzoate intermediate essential for subsequent functionalization.

Introduction of the Trifluoromethoxy Group at the 5-Position

Challenges and Importance

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal and agrochemical chemistry due to its strong electron-withdrawing effect and metabolic stability. However, its introduction into aromatic systems is synthetically challenging due to the instability and reactivity of trifluoromethoxide species.

Nucleophilic Trifluoromethoxylation of Alkyl Halides

Recent advances have enabled the nucleophilic trifluoromethoxylation of alkyl halides using (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent. This reagent releases trifluoromethoxide anion (CF3O−) in situ upon activation by bases such as cesium carbonate (Cs2CO3), facilitating the substitution reaction under mild conditions without the need for silver salts.

The general procedure involves:

- Reacting alkyl halides with TFBO in a solvent such as N,N-dimethylacetamide (DMA) at 70 °C under nitrogen atmosphere.

- Using Cs2CO3 as the base to activate TFBO and generate CF3O−.

- Post-reaction oxidation with 4-methylmorpholine N-oxide (NMO) to complete the transformation.

- Purification by preparative thin-layer chromatography (TLC).

This method exhibits broad functional group tolerance and can be applied to complex molecules, making it suitable for late-stage trifluoromethoxylation.

Application to Aromatic Systems

For aromatic compounds like methyl 2-fluoro-3-nitrobenzoate, the trifluoromethoxy group is often introduced via nucleophilic aromatic substitution or through the reaction of phenolic intermediates with trifluoromethylated benzyl bromides.

An example synthetic route involves:

- Preparation of 4-(trifluoromethoxy)benzyl bromide by bromination of (4-(trifluoromethoxy)phenyl)methanol using phosphorus tribromide (PBr3) in dichloromethane at 0 °C to room temperature.

- Reaction of 3-fluoro-4-nitrophenol with the benzyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80 °C to form the trifluoromethoxy-substituted aromatic ether.

- Subsequent coupling or substitution steps to install the trifluoromethoxy group at the desired position on the aromatic ring.

Comprehensive Synthesis Workflow Summary

| Step | Reaction Type | Starting Material / Reagents | Conditions | Product / Outcome |

|---|---|---|---|---|

| 1 | Nitration | o-Fluorotoluene + HNO3/H2SO4 | 20–35 °C, 3–5 h | Mixture of 2-fluoro-3-nitrotoluene |

| 2 | Separation & Purification | Neutralization, vacuum rectification | Ambient temperature, vacuum | Pure 2-fluoro-3-nitrotoluene |

| 3 | Oxidation & Esterification | 2-fluoro-3-nitrobenzoic acid + oxalyl chloride + MeOH | DCM, room temperature | Methyl 2-fluoro-3-nitrobenzoate |

| 4 | Trifluoromethoxylation | Alkyl halide + (E)-O-trifluoromethyl-benzaldoximes + Cs2CO3 | DMA, 70 °C, N2 atmosphere | Introduction of trifluoromethoxy group |

| 5 | Aromatic substitution | 3-fluoro-4-nitrophenol + 4-(trifluoromethoxy)benzyl bromide + K2CO3 | DMF, 80 °C | Trifluoromethoxy-substituted aromatic ether |

Research Findings and Analytical Data

- The nitration step is highly regioselective under controlled acid mixture and temperature, yielding predominantly the 3-nitro isomer.

- The esterification via oxalyl chloride and methanol proceeds rapidly at room temperature with near-quantitative yield.

- The trifluoromethoxylation method using TFBO reagents is notable for its mild conditions, lack of silver catalysts, and broad applicability to complex substrates.

- Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the structure and purity of intermediates and final products.

- The trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, enhancing biological activity in pharmaceutical and agrochemical contexts.

The preparation of Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate involves a multi-step synthesis beginning with selective nitration of fluorinated toluene derivatives, followed by esterification to form the methyl ester, and culminating in the introduction of the trifluoromethoxy group through advanced nucleophilic trifluoromethoxylation techniques. The use of (E)-O-trifluoromethyl-benzaldoximes as trifluoromethoxylation reagents under base activation represents a significant advancement in the efficient synthesis of trifluoromethoxy-substituted aromatics. The described methods provide high yields, operational simplicity, and functional group tolerance, making them valuable for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzoates, and other functionalized aromatic compounds .

Scientific Research Applications

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Structural and Reactivity Insights :

- Fluoro vs. Methyl/Bromomethyl : The fluorine atom’s small size and strong electron-withdrawing effect reduce steric hindrance and increase ring electron deficiency compared to the methyl (electron-donating) and bromomethyl (bulkier, reactive) groups. This makes the target compound less reactive toward electrophilic substitution but more resistant to metabolic oxidation .

- Bromomethyl : The bromine in Analog 2 allows for nucleophilic substitution (e.g., in PROTAC linker synthesis), whereas the fluorine in the target compound is inert under similar conditions .

Pesticide Derivatives (–3)

Herbicidal benzoates like triflusulfuron methyl ester and metsulfuron methyl ester feature sulfonylurea groups attached to the aromatic ring, enabling acetolactate synthase (ALS) inhibition. In contrast, the target compound lacks these moieties, rendering it unsuitable for herbicidal activity.

Critical Differences :

- Functional Groups : The target’s nitro and trifluoromethoxy groups enhance electrophilic substitution resistance, while sulfonylureas in pesticides enable specific biological targeting .

- Synthetic Complexity : Pesticides require multi-step triazine coupling, whereas the target compound’s synthesis focuses on nitration/esterification .

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group increases hydrophobicity in all compounds, but the fluorine in the target compound further enhances membrane permeability compared to methyl/bromomethyl analogs .

- Stability : The C-F bond in the target compound improves thermal and oxidative stability over the C-Br bond in Analog 2, which is prone to hydrolysis .

Research Findings and Implications

- Substituent Effects : The 2-position substituent dictates reactivity and application. Fluorine optimizes stability for pharmaceuticals, while bromine enables linker chemistry in PROTACs .

- Nitro Group Utility : The nitro group in all compounds serves as a versatile handle for reduction to amines or other functional groups in downstream synthesis.

- Divergent Applications : Structural analogs highlight the importance of substituent selection in tuning compounds for specific industries (pharmaceuticals vs. agrochemicals) .

Biological Activity

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is characterized by the presence of a trifluoromethoxy group and a nitro group, which are known to enhance biological activity through various mechanisms. The trifluoromethoxy group increases lipophilicity, facilitating interaction with cellular membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Lipophilicity : The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes.

- Hydrogen Bonding : The presence of the nitro group allows for potential hydrogen bonding with biological macromolecules, influencing their function.

Antimicrobial Properties

Research indicates that compounds similar to methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar functional groups. For example, the methyl 4-fluoro-3-nitrobenzoate has demonstrated cytotoxic effects against cancer cell lines through apoptosis induction . The mechanism involves targeting oncogenic proteins involved in cell cycle regulation, migration, and invasion.

Study 1: Antitubercular Activity

A study evaluated a series of benzimidazole derivatives, including those with the trifluoromethoxy group. The results showed significant activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . This suggests that methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate could also possess similar antitubercular properties.

Study 2: Apoptosis Induction in Cancer Cells

In another study focusing on small molecules with similar structures, compounds were shown to induce apoptosis in various cancer cell lines (e.g., HeLa, HCT116). The effective concentration (IC50) for these compounds was reported as low as 1.88 μM . This indicates a strong potential for methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate in cancer therapy.

Data Tables

| Compound | Activity | MIC/IC50 | Target Organism/Cell Line |

|---|---|---|---|

| Methyl 4-fluoro-3-nitrobenzoate | Antimicrobial | 4 - 64 μg/mL | M. tuberculosis |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Anticancer | 1.88 μM | HeLa, HCT116 |

| Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate | Potential (hypothetical) | TBD | TBD |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate, and how can purity be maximized?

The synthesis typically involves sequential functionalization of a benzoic acid derivative. Key steps include:

- Nitration : Introducing the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Fluorination : Electrophilic fluorination at position 2 using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous conditions .

- Trifluoromethoxy introduction : Coupling via Ullmann or Buchwald-Hartwig reactions with CuI or Pd catalysts, as seen in analogous trifluoromethoxy-substituted benzoates . Purity optimization requires recrystallization (e.g., ethanol/water mixtures) and chromatography (silica gel, hexane/ethyl acetate). Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

- ¹H/¹³C NMR :

- Aromatic protons: Split signals between δ 7.5–8.5 ppm due to electron-withdrawing groups (nitro, trifluoromethoxy).

- Methyl ester: Singlet at δ 3.8–3.9 ppm.

- Trifluoromethoxy (OCF₃): ¹⁹F NMR signal near δ -58 ppm .

- IR Spectroscopy :

- Ester C=O stretch at ~1720 cm⁻¹.

- Nitro (NO₂) asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The nitro group at position 3 strongly deactivates the ring, directing substitutions to positions 4 or 5. However:

- Steric hindrance : The trifluoromethoxy group at position 5 may limit accessibility to position 6.

- Electronic effects : Fluorine at position 2 enhances para/ortho-directing but competes with the nitro group’s meta-directing influence. Experimental validation: React with amines (e.g., aniline) under microwave-assisted conditions (DMF, 120°C). Monitor regioselectivity via LC-MS .

Q. How can researchers resolve contradictions in reported reaction yields for nitro-group reductions in similar benzoate esters?

Discrepancies often arise from:

- Reduction method : Catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (Sn/HCl). The latter may over-reduce ester groups.

- Solvent choice : Ethanol favors nitro → amine conversion, while THF may stabilize intermediates. Mitigation strategy: Use controlled conditions (e.g., H₂ at 30 psi, 50°C) and monitor intermediates via TLC. For sensitive esters, employ Zn/NH₄Cl in aqueous ethanol to selectively reduce nitro groups .

Q. What strategies are recommended for designing derivatives of this compound to probe structure-activity relationships (SAR) in antimicrobial studies?

- Core modifications :

- Replace nitro with cyano or sulfonamide groups to alter electron density.

- Substitute trifluoromethoxy with methoxy or halogen to assess hydrophobicity effects .

Methodological Considerations

Q. What precautions are critical when handling this compound due to its fluorinated and nitro-functionalized structure?

- Toxicity : Nitro groups may be mutagenic; use PPE (gloves, fume hood).

- Moisture sensitivity : Store under inert gas (Ar/N₂) due to hydrolytic instability of trifluoromethoxy groups .

- Waste disposal : Neutralize nitro-containing waste with NaHCO₃ before disposal .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in photochemical reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.